Product packaging for Octyl oct-2-ynoate(Cat. No.:CAS No. 80220-82-2)

Octyl oct-2-ynoate

Cat. No.: B14439863
CAS No.: 80220-82-2
M. Wt: 252.39 g/mol
InChI Key: CEJISNXSGFWSLV-UHFFFAOYSA-N
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Description

Octyl oct-2-ynoate is a high-purity chemical reagent of interest in organic synthesis and fragrance research. This compound features an alkyne and an ester functional group, making it a versatile intermediate for various chemical transformations, including metal-catalyzed coupling reactions and cycloadditions. The octyl ester chain may influence the compound's volatility and olfactory characteristics, making it a candidate for investigation in the development of unique aroma profiles and long-lasting fragrance compositions . As a derivative of 2-alkynoic esters, it is strictly for laboratory analysis and should be handled by qualified researchers. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information presented is based on the properties of analogous compounds and requires further experimental validation for this compound specifically.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B14439863 Octyl oct-2-ynoate CAS No. 80220-82-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80220-82-2

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

octyl oct-2-ynoate

InChI

InChI=1S/C16H28O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-11,13,15H2,1-2H3

InChI Key

CEJISNXSGFWSLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C#CCCCCC

Origin of Product

United States

Reaction Mechanisms and Kinetics of Octyl Oct 2 Ynoate Transformations

Mechanistic Pathways of Alkyne Ester Reactivity

The mechanistic pathways for alkyne esters like octyl oct-2-ynoate are diverse, ranging from metal-mediated additions to direct nucleophilic attacks. These pathways are crucial for the synthesis of a wide array of functionalized molecules.

Hydrometalation involves the addition of a metal-hydride (M-H) bond across the alkyne's triple bond. wikipedia.org This process is a powerful tool for creating stereodefined vinylmetal species, which can be further functionalized. wikipedia.org The general mechanism for hydrometalation typically involves two main steps: the reversible coordination of the alkyne to a vacant orbital on the metal, followed by the insertion of the metal-hydride bond into the alkyne's π-bond. psu.edu

Several types of hydrometalation are applicable to alkyne esters:

Hydroboration : The addition of a boron-hydride bond across the alkyne typically proceeds via a cis-addition, leading to an alkenyl boronate. This reaction can occur without a catalyst and is influenced by the steric and electronic properties of the substituents. wikipedia.org

Hydroalumination : The use of aluminum hydrides, such as lithium aluminum hydride (LAH), can lead to the anti-stereoselective addition across the alkyne. psu.edu

Hydrozirconation : This reaction involves the cis-addition of a hydrogen and zirconium atom across the triple bond, forming a vinylzirconium intermediate. wikipedia.org

Palladium-Catalyzed Hydrometalation : Group 10 transition metals can catalyze the hydrometalation of alkynes. For instance, Pd(0) complexes can react with carboxylic acids to generate a hydridopalladium intermediate, which then adds to the alkyne. acs.org Studies have shown that alkyne esters, such as methyl oct-3-ynoate, are effective substrates for this type of transformation. acs.org

The regioselectivity of the addition is influenced by the electronic bias of the alkyne. For alkyne esters, the metal is typically attracted to the electron-rich β-carbon, while the hydride adds to the α-carbon. psu.edu

The electron-withdrawing nature of the ester group in this compound makes the alkyne susceptible to nucleophilic attack. This reaction, often a Michael-type addition, is a fundamental transformation for this class of compounds. The mechanism generally begins with the coordination of the alkyne to a metal catalyst, which further activates the π-system. A nucleophile then attacks one of the sp-hybridized carbons, leading to a vinyl intermediate. nih.gov

A variety of nucleophiles can participate in these additions, including:

Organocuprates : The conjugate addition of alkylcuprates to α,β-ynoates is a well-established method for forming new carbon-carbon bonds. acs.org

Alcohols : In the presence of a palladium catalyst, alcohols like methanol (B129727) can add across the triple bond to generate a vinyl palladium intermediate. This can then undergo further reactions, such as carbonylation, to produce β-alkoxyacrylates. nih.gov

Amines, Thiols, and Halides : A range of heteroatom nucleophiles, including nitrogen, sulfur, and halogen nucleophiles, can effectively add across the alkynyl moiety to create functionalized alkenes. rsc.org

These reactions are often highly stereoselective, allowing for the controlled synthesis of specific alkene isomers.

A significant application of alkyne ester reactivity is the synthesis of vinylogous urethanes (VUs). Traditionally formed through the condensation of acetoacetates and amines with the release of water, a more recent approach utilizes a polyaddition reaction between alkyne esters and amines. acs.orgberkeley.edu This method is advantageous as it is a water-free formulation, preventing porosity defects in the resulting materials. acs.org

The mechanism involves the nucleophilic addition of a primary amine to the alkyne ester. acs.org This reaction forms the stable enamine structure characteristic of a vinylogous urethane (B1682113). These VU networks can exhibit dynamic properties, known as vitrimers, due to a reversible amine exchange reaction. nih.gov The mechanism for this dynamic exchange can proceed through two primary pathways: nih.gov

Michael Addition-Elimination : Under basic conditions, a free amine nucleophile attacks the β-carbon of the vinylogous urethane, followed by the elimination of the original amine. nih.gov

Iminium Intermediate Pathway : In neutral or acidic conditions, the reaction is thought to proceed through the formation of a protic iminium intermediate. nih.gov

The ability to form these dynamic covalent networks directly from alkyne esters like this compound opens avenues for creating recyclable and reprocessable thermoset materials. acs.org

Nucleophilic Additions to the Alkynyl Moiety

Kinetic and Thermodynamic Investigations of Octyl Ester Synthesis and Reactions

Understanding the kinetics and thermodynamics of the esterification process to form octyl esters, and their subsequent reactions, is essential for process optimization and predicting reaction outcomes. While specific data for this compound is limited, studies on analogous long-chain esterification reactions provide valuable insights.

The esterification to produce long-chain esters is typically a reversible reaction. Kinetic studies often employ a pseudo-homogeneous model to describe the reaction rate. For the esterification of octanoic acid with n-octanol, catalyzed by dodecatungstophosphoric acid, the reaction was found to be first order with respect to the acid. researchgate.net The rate equation is given by:

r = k ⋅ ck

where r is the reaction rate, k is the rate constant, and ck is the concentration of the acid. researchgate.net The temperature dependence of the rate constant is described by the Arrhenius equation, allowing for the determination of the activation energy (Ea) and the frequency factor (A). researchgate.net

Kinetic models for the esterification of free fatty acids (FFA) are often described by a second-order model. ejosdr.com The rate constants for the forward (esterification) and backward (hydrolysis) reactions can be determined by fitting experimental concentration data over time. jptcp.com

Kinetic Parameters for Analogous Esterification Reactions
Reaction SystemCatalystTemperature (K)Kinetic ParameterValueSource
Octanoic Acid + n-OctanolDodecatungstophosphoric Acid393 - 443Activation Energy (Ea)14700 ± 200 cal/mol researchgate.net
Octanoic Acid + n-OctanolDodecatungstophosphoric Acid393 - 443Frequency Factor (A)1.13e6 mol/m³min researchgate.net
FFA + MethanolGlycerol-based SAC338.15Forward Rate Constant (k1)0.1209 ejosdr.com
FFA + MethanolGlycerol-based SAC338.15Backward Rate Constant (k2)0.02100 ejosdr.com
Oleic Acid + Ethanol13X Zeolite343Forward Activation Energy (Ea)34.863 kJ/mol uobaghdad.edu.iq
Oleic Acid + Ethanol13X Zeolite343Backward Activation Energy (Ea)29.731 kJ/mol uobaghdad.edu.iq

The spontaneity of an esterification reaction is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS). A negative ΔG indicates a spontaneous reaction. These parameters can be determined experimentally by studying the reaction equilibrium at different temperatures and applying the Van't Hoff equation. researchgate.net

For the esterification of oleic acid, a representative long-chain fatty acid, the reaction was found to be endothermic and spontaneous under the studied conditions. nih.gov The activation step thermodynamics can also be investigated using the Eyring-Polanyi equation, which relates the rate constant to the enthalpy (ΔH) and entropy (ΔS) of activation. uobaghdad.edu.iq For the esterification of oleic acid with ethanol, the activation step was found to be endothermic. uobaghdad.edu.iq

Thermodynamic Parameters for Analogous Esterification Reactions
Reaction SystemParameterValueSource
Oleic Acid + Methanol (Overall Reaction)Enthalpy Change (ΔH)78.94 kJ mol⁻¹ nih.gov
Entropy Change (ΔS)135.3 J mol⁻¹ K⁻¹ nih.gov
Gibbs Free Energy (ΔG) at 80°C33.03 kJ mol⁻¹ nih.gov
Oleic Acid + Ethanol (Forward Activation Step)Activation Enthalpy (ΔH)32.141 kJ/mol uobaghdad.edu.iq
Activation Entropy (ΔS)-193.7 J/mol·K uobaghdad.edu.iq
Oleic Acid + Ethanol (Backward Activation Step)Activation Enthalpy (ΔH)27.080 kJ/mol uobaghdad.edu.iq
Activation Entropy (ΔS)-212.7 J/mol·K uobaghdad.edu.iq

Reaction Monitoring Techniques and Rate Determination

The study of reaction kinetics for transformations involving this compound and related alkynoates relies on various analytical techniques to monitor the consumption of reactants and the formation of products over time. These methods allow for the determination of reaction rates and provide insights into the underlying mechanisms.

Advanced mass spectrometry (MS) methods are pivotal for tracking complex reaction mixtures. unime.it A triple quadrupole mass spectrometer (QqQ-MS), for instance, can operate in several modes beneficial for reaction monitoring. unime.it In product ion scan mode , a specific reactant ion (the precursor ion) is selected, and all resulting fragment ions produced by collision-induced dissociation are scanned, allowing for structural confirmation of intermediates and products. unime.it Conversely, in multiple/selected reaction monitoring (MRM) , both the precursor ion and a specific product ion are monitored, offering high sensitivity and specificity for quantifying the concentration of a target compound even in a complex matrix. unime.it

Spectrophotometric assays are also widely employed, particularly for high-throughput screening of catalysts and reaction conditions. nih.gov These assays often use coupled enzymatic reactions that produce a chromophore, which can be easily monitored by UV-Vis spectrophotometry. nih.gov For example, a reaction's progress can be linked to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which has a distinct absorption maximum at 340 nm. nih.gov By monitoring the increase in absorbance at this wavelength, the reaction rate can be determined in real-time. nih.gov This approach is particularly useful for comparing the relative rates of a large set of catalytic combinations in parallel. nih.gov

Table 1: Techniques for Monitoring Alkynoate Reactions

Technique Principle Application in Rate Determination Reference
Triple Quadrupole Mass Spectrometry (QqQ-MS) Selectively monitors specific mass-to-charge (m/z) transitions for precursor and product ions. Allows for precise quantification of reactants, intermediates, and products over time to calculate reaction rates. unime.it
UV-Vis Spectrophotometry Measures the change in absorbance of a chromophore involved in the reaction (or a coupled reporter reaction). Enables continuous, real-time monitoring of reaction progress, suitable for high-throughput kinetic analysis. nih.gov
Gas Chromatography (GC) Separates volatile compounds in a mixture, which are then detected. Allows for the quantification of starting materials and products at discrete time points. sigmaaldrich.com

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors the change in the signal intensity of specific nuclei (e.g., ¹H, ¹³C) corresponding to reactants and products. | Provides detailed structural information and concentration changes over time directly in the reaction vessel. | thieme-connect.de |

Stereochemical Outcomes in Octyl Alkynoate Reactions

The stereochemistry of the products formed from reactions of this compound is highly dependent on the reaction type, reagents, and catalysts employed. Controlling the regio- and stereoselectivity is crucial for the synthesis of specific isomers.

Regio- and Stereoselectivity in Alkyne Hydrometalation

Hydrometalation, the addition of a metal-hydride bond across the alkyne's triple bond, is a fundamental route to stereodefined alkenylmetals. psu.edu The stereochemical outcome, typically cis or trans addition, is heavily influenced by the metal, its ligands, and the reaction mechanism.

Generally, the uncatalyzed hydrometalation of an alkyne proceeds via a clean cis-stereoselective pathway. psu.edu However, the regioselectivity—the placement of the metal atom—is sensitive to electronic effects. For alkynes conjugated with an ester group (alkynoates), the metal is typically attracted to the carbon atom beta to the carbonyl group. psu.edu

In contrast, certain transition metal-catalyzed systems can reverse this typical outcome to achieve trans-hydrometalation. For example, hydroauration using specific gold(III) hydride complexes proceeds with exceptional regio- and stereoselectivity to yield trans-insertion products. unica.it Similarly, ruthenium-catalyzed trans-hydrostannation of internal alkynes bearing protic functionality also delivers the stannyl (B1234572) group and hydrogen atom in a trans fashion with high fidelity. oup.com

Palladium catalysis offers a versatile method for controlling the stereochemical outcome of hydrogenation, a related process. By tuning the reaction conditions, such as the choice of ligand and the nature of the hydrogen source (e.g., formic acid), the selective formation of either (Z)- or (E)-alkenes from internal alkynes can be achieved. acs.orgthieme-connect.com The reaction proceeds through a highly stereoselective alkenyl palladium complex. thieme-connect.com The formation of E-alkenes is proposed to occur via isomerization of this intermediate complex. thieme-connect.com

Table 2: Stereoselective Hydrogenation of Alkynoates using a Pd-Catalyzed System

Substrate Condition Ligand Product Yield (%) Z/E Ratio Reference
Ethyl 3-phenylpropiolate A dppb (Z)-Ethyl 3-phenylacrylate 94 99/1 acs.org
Ethyl 3-phenylpropiolate B dppb (E)-Ethyl 3-phenylacrylate 90 2/98 acs.org
Methyl oct-3-ynoate A dppb (Z)-Methyl oct-3-enoate 91 99/1 acs.org
Methyl oct-3-ynoate B dppb (E)-Methyl oct-3-enoate 88 5/95 acs.org

Condition A: 1 mol % Pd₂(dba)₃, 4 mol % ligand, formic acid, dioxane, 80 °C. acs.org Condition B: 1 mol % Pd₂(dba)₃, 2 mol % ligand, 25% aqueous formic acid, dioxane, 80 °C. acs.org

Diastereoselective Approaches in Conjugate Additions

Conjugate addition, or Michael addition, to activated alkynes like this compound is a powerful C-C bond-forming reaction. nih.govlibretexts.org The reaction involves the attack of a soft nucleophile at the β-carbon of the alkyne, which is rendered electrophilic by the conjugated ester group. nih.govacs.org Achieving diastereoselectivity in these additions, where new stereocenters are formed, often requires strategic use of catalysts or chiral auxiliaries. libretexts.orgresearchgate.net

Copper-catalyzed conjugate addition of organoboron reagents to alkynoates is a highly effective method for producing β,β-disubstituted acrylates with excellent stereoselectivity. d-nb.info The reaction proceeds in a formal syn-hydroalkylation mode, where the alkyl group from the organoborane and a proton (from an alcohol additive) add to the same face of the alkyne. d-nb.info A mechanistic study involving deuterated methanol confirmed that the alcohol acts as the proton source, adding to the α-position after the initial addition of the organocopper intermediate. d-nb.info The stereoselectivity is consistently high across a range of alkynoate substrates and alkylboranes. d-nb.info

Table 3: Copper-Catalyzed syn-Hydroalkylation of Alkynoates

Alkynoate (Ester) Alkylborane (R-9-BBN) Product Yield (%) syn/anti Ratio Reference
Ethyl propiolate Styrene-derived 93 >99:1 d-nb.info
Ethyl propiolate 1-Octene-derived 93 >99:1 d-nb.info
Methyl 2-hexynoate Styrene-derived 93 >99:1 d-nb.info
Ethyl 2-octynoate Styrene-derived 89 >99:1 d-nb.info
Methyl 2-nonynoate Styrene-derived 90 >99:1 d-nb.info

Reactions were catalyzed by CuCl with a phosphine (B1218219) ligand in the presence of t-BuOH and NaOt-Bu. d-nb.info

Another approach to achieving diastereoselectivity involves the use of chiral auxiliaries. For instance, camphor-derived alcohols can be used to create asymmetrically shielded 2-oxo-cyclohexenecarboxylates. researchgate.net The conjugate addition of organocuprates to these substrates proceeds with high diastereoselectivity, dictated by the steric hindrance of the chiral auxiliary. researchgate.net

Theoretical and Computational Chemistry of Octyl Oct 2 Ynoate

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations (conformers). For a molecule like octyl oct-2-ynoate, which possesses significant conformational flexibility in its octyl chain, these studies are crucial for understanding its fundamental properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to optimize molecular geometries and predict the stable conformations of esters. researchgate.netoup.com For this compound, DFT calculations, likely using a functional such as B3LYP combined with a suitable basis set (e.g., 6-31G* or larger), would be used to find the minimum energy structure.

The geometry of the ester group itself is of primary importance. Studies on similar simple esters, like methyl propiolate and methyl acetate (B1210297), have shown that the cis (or Z) conformation around the O=C-O-R bond is significantly more stable than the trans (E) conformation. uc.ptmdpi.com This preference is attributed to favorable steric and electronic interactions. It is therefore highly probable that the ester group in this compound also adopts this planar cis arrangement. The acetylenic fragment, C-C≡C-C, is linear. The primary variation in geometry arises from the rotation around the various C-C single bonds within the octyl chain.

Table 1: Illustrative Predicted Bond Lengths and Angles for the Core Structure of this compound using DFT This table presents hypothetical data based on typical values for similar functional groups calculated with DFT methods.

ParameterBond/AnglePredicted Value
Bond Lengths
C=O1.21 Å
C-O (Ester)1.34 Å
O-C (Octyl)1.45 Å
C≡C1.20 Å
C-C (Alkyne-Carbonyl)1.46 Å
Bond Angles
O=C-O125°
C-O-C (Ester)116°
C-C≡C179°
≡C-C=O178°

Note: The data in this table is illustrative and derived from general findings in computational chemistry for similar molecules, not from a direct published study on this compound.

Conformational analysis involves studying the energy of the molecule as a function of rotation around its single bonds. lumenlearning.com For this compound, the key degrees of freedom are the dihedral angles along the eight-carbon chain of the octyl group. The long alkyl chain can adopt numerous conformations, from a fully extended, linear (all-trans or anti-periplanar) arrangement to various folded or gauche structures. researchgate.net

Computational studies on long-chain esters show that the potential energy surface is often shallow, meaning many different conformations can exist with only small energy differences between them. researchgate.net The all-trans conformation is typically the lowest in energy in the gas phase, minimizing steric hindrance. However, in solution or the liquid phase, gauche interactions become more probable, and folded conformations can be stabilized by solvent interactions. The study of these conformations is essential as they can influence the molecule's physical properties and how it interacts with other molecules or surfaces.

Density Functional Theory (DFT) Calculations for Octyl Ester Geometries

Prediction and Assignment of Spectroscopic Properties

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, confirming the structure of a synthesized compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, has become a standard procedure for structural elucidation. mdpi.comrsc.org The accuracy of these predictions is generally high, with root-mean-square deviations for ¹H NMR often below 0.2 ppm and for ¹³C NMR within 1-3 ppm for well-parameterized methods. mdpi.com

For this compound, ¹³C NMR predictions would be particularly useful for assigning the acetylenic carbons, which appear in a characteristic region of the spectrum. The chemical shifts of the carbonyl carbon and the carbons of the octyl chain can also be predicted with high confidence. researchgate.netmdpi.com

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data based on established computational methods and typical values for the functional groups present.

Atom Position (from Carbonyl)Predicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)
C1 (C=O)154.5--
C2 (≡C)88.0--
C3 (≡C)75.0--
C4 (CH₂)28.5H4 (2H)2.25 (t)
C5 (CH₂)22.1H5 (2H)1.55 (m)
C6 (CH₂)30.9H6 (2H)1.30 (m)
C7 (CH₃)13.9H7 (3H)0.90 (t)
O-C1' (OCH₂)66.0H1' (2H)4.15 (t)
C2' (CH₂)31.7H2' (2H)1.65 (m)
C3'-C7' (CH₂)29.1, 29.0, 25.8, 22.6H3'-H7' (10H)1.28 (m)
C8' (CH₃)14.1H8' (3H)0.88 (t)

Note: The data is illustrative. 't' denotes a triplet, 'm' a multiplet. Predictions are typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

Theoretical vibrational analysis calculates the frequencies and intensities of a molecule's normal modes of vibration, which correspond to the absorption bands seen in an Infrared (IR) spectrum. oup.com These calculations are crucial for assigning the key functional group frequencies. For this compound, the most characteristic vibrations would be:

C≡C Stretch: The carbon-carbon triple bond stretch is expected to appear as a sharp, medium-to-weak intensity band in the 2260-2100 cm⁻¹ region. Its exact position can be influenced by conjugation with the carbonyl group. Computational studies on similar acetylenic compounds confirm this range. e-journals.incaltech.edu

C=O Stretch: The carbonyl stretch of the ester group is a very strong and prominent band, typically found around 1715-1730 cm⁻¹. uc.pt

C-O Stretches: The C-O single bond stretches of the ester group will appear in the fingerprint region, usually between 1300-1000 cm⁻¹.

C-H Stretches: The sp³ C-H stretches from the octyl and ethyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

DFT calculations can predict these frequencies, though they are often systematically overestimated due to the harmonic approximation. A scaling factor is commonly applied to improve agreement with experimental data. acs.org

Computational NMR Chemical Shift Predictions (1H and 13C)

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies. While specific mechanistic studies on this compound are lacking, insights can be drawn from computational work on the reactions of related alkynoates and alkynes. lsu.edursc.org

For example, the nucleophilic addition to the activated alkyne is a common reaction. Computational studies on the addition of nucleophiles to alkynes show that the reaction can proceed through different stereochemical pathways (syn or anti-addition). lsu.edu DFT calculations can determine the transition state structures for these pathways and predict which one is energetically favored. rsc.orgresearchgate.net In the case of this compound, the electron-withdrawing ester group activates the alkyne, making it susceptible to attack. Computational modeling could predict the regioselectivity of such an attack (i.e., whether the nucleophile adds to C2 or C3) and the energy barrier for the reaction.

Furthermore, cyclization reactions involving the alkynoate moiety, such as gold-catalyzed cycloisomerizations of alkynoic acids, have been successfully modeled using DFT. nih.gov These studies provide a framework for how one might computationally investigate similar intramolecular reactions if a suitable functional group were present elsewhere in the this compound molecule.

Calculation of Reaction Free Energy Diagrams and Transition States

Computational chemistry provides powerful tools for understanding the energetics and mechanisms of chemical reactions. For reactions involving this compound and related ynoates, the calculation of reaction free energy diagrams is crucial for mapping the energy landscape from reactants to products. oregonstate.eduiupac.org These diagrams plot the Gibbs free energy against a reaction coordinate, which represents the progress of the reaction (e.g., bond formation or breakage). oregonstate.eduiupac.org The key features of these diagrams are the energy minima, corresponding to stable reactants, intermediates, and products, and the energy maxima, which represent transition states. libretexts.org

The transition state is the highest energy point along the lowest energy path between a reactant and an intermediate or product. youtube.com Its structure represents a fleeting arrangement of atoms that is maximally unstable. oregonstate.edu The energy difference between the reactants and the transition state is known as the activation energy (ΔG‡). libretexts.orgyoutube.com This barrier determines the reaction rate; a higher activation energy corresponds to a slower reaction. oregonstate.edu

A specific example relevant to ynoate chemistry is the Johnson-Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester. rsc.org Computational studies of such rearrangements can reveal the structure of the transition states. For example, in the rearrangement of allylic alcohols, a slight predominance for the syn product can indicate a weak preference for the E isomer of an intermediary ketene (B1206846) acetal, where a substituent occupies an equatorial orientation in a chair-like transition state. rsc.org The geometry of this transition state directly influences the stereochemistry of the final product. rsc.org

Table 1: Key Features of a Reaction Free Energy Diagram

FeatureDescriptionSignificance
Reactants The starting materials of the reaction, representing a local energy minimum.The initial point on the reaction energy profile.
Products The final materials of the reaction, representing a local energy minimum.The endpoint on the reaction energy profile; its energy relative to reactants determines the overall thermodynamics (ΔG°). libretexts.org
Intermediates A species that is a product of one elementary step and a reactant for the next; exists in a potential energy well. oregonstate.eduRepresents a valley between two transition states in a multi-step reaction. libretexts.org
Transition State (TS) The point of maximum energy on the reaction coordinate between reactants and products. oregonstate.eduiupac.orgIt is not a stable molecule and exists for an infinitesimal time. Its structure determines the stereochemical outcome. oregonstate.edu
Activation Energy (ΔG‡) The energy difference between the reactants and the highest energy transition state. oregonstate.edulibretexts.orgDetermines the kinetic rate of the reaction; a larger ΔG‡ means a slower reaction. oregonstate.edu
Gibbs Free Energy of Reaction (ΔG°) The overall energy difference between the products and the reactants. oregonstate.eduIndicates the thermodynamic favorability of a reaction. A negative value signifies an exergonic (spontaneous) reaction. libretexts.org

This table provides a generalized overview of the components of a reaction free energy diagram, applicable to the study of reactions involving compounds like this compound.

Elucidation of Electronic Effects on Reaction Pathways

The electronic properties of substituents play a critical role in directing the outcome and efficiency of chemical reactions involving ynoates. Computational methods are instrumental in elucidating these effects by modeling how different functional groups alter electron density at the reaction center, thereby influencing the stability of intermediates and transition states. sit.edu.cn

Research on the acs.orgacs.org-sigmatropic rearrangements of SF₅-substituted allylic alcohols, which can be used to synthesize precursors to esters like this compound, provides a clear example. rsc.org In these studies, the failure of certain rearrangements to proceed was investigated. It was initially hypothesized that the strong electron-withdrawing nature of the pentafluorosulfanyl (SF₅) group might be responsible. However, comparisons with the trifluoromethyl (CF₃) group, which has a virtually identical electron-withdrawing effect, suggested otherwise. rsc.org Reactions with analogous CF₃-allylic alcohols proceeded successfully, indicating that steric hindrance from the bulky SF₅ group, rather than its electronic effect, was the primary factor preventing the reaction. rsc.org The steric demand of the SF₅ group is significantly greater than that of the CF₃ group. rsc.org

In other ynoate reactions, electronic effects are paramount. For instance, in the phosphine-catalyzed hydrocyanation of ynoates, computational studies suggest that the pathways for trans- and gem-addition have similar energy barriers. researchgate.net However, the introduction of polar substituents near the reacting triple bond can create opportunities to control the selectivity of the reaction. researchgate.net This control arises from the ability of polar groups to stabilize or destabilize specific transition states through electronic interactions like hyperconjugation or inductive effects. sit.edu.cn

Similarly, in the visible light-promoted benzannulation of vinyl sulfoxonium ylides with ynoates, the electronic nature of substituents on the aryl group of the ylide affects reaction yields. acs.org The reaction proceeds through a radical cation intermediate, the stability of which is influenced by the electronic properties of these substituents. acs.org

Table 2: Influence of Substituent Properties on Ynoate Reactions

PropertyEffect on Reaction PathwayExampleReference
Steric Hindrance Can prevent a reaction by sterically blocking the approach to the reaction center, even if electronically favorable.The bulky SF₅ group prevents a acs.orgacs.org-sigmatropic rearrangement that proceeds with the smaller, but electronically similar, CF₃ group. rsc.org
Electron-Withdrawing Effects Can influence the stability of charged intermediates or transition states.The electron-withdrawing nature of the SF₅ and CF₃ groups are nearly identical, yet reaction outcomes differ due to steric factors. rsc.org
Polarity of Substituents Can be used to steer selectivity in reactions where multiple pathways have similar energy barriers.In phosphine-catalyzed hydrocyanation of ynoates, polar substituents can control selectivity between trans- and gem-addition. researchgate.net
Radical Stabilization Substituents can stabilize radical intermediates, facilitating reactions that proceed through such pathways.In the benzannulation of ylides with ynoates, substituents on the ylide influence the stability of a key ylide-based radical cation intermediate. acs.org

This table summarizes how different properties of substituent groups can influence the mechanisms and outcomes of reactions involving the ynoate functional group.

Academic Exploration of Octyl Oct 2 Ynoate Derivatives and Analogs

Synthesis and Research into Octyl Ester Derivatives with Varying Acid Moieties

A significant area of research focuses on synthesizing octyl esters where the oct-2-ynoate moiety is replaced by other acidic structures, such as those derived from caffeic acid, ferulic acid, methoxycinnamic acid, and cyanoacrylic acid. These studies provide insight into diverse synthetic methodologies, from classical chemical catalysis to biocatalysis.

The synthesis of octyl esters of phenolic acids like caffeic, ferulic, and methoxycinnamic acid is of considerable interest. These compounds are explored for their potential properties, often related to the antioxidant nature of the phenolic moiety.

Octyl Caffeate: The synthesis of octyl caffeate has been achieved through several methods. One approach is the direct esterification of caffeic acid with 1-octanol. In a reported procedure, this reaction is carried out at 100°C for 2 hours using sulfuric acid (H₂SO₄) as a catalyst and molecular sieves to remove water, followed by purification via crystallization mdpi.com. Enzymatic synthesis offers an alternative, environmentally benign route. Using the immobilized lipase (B570770) Novozym® 435 from Candida antarctica, octyl caffeate can be synthesized by catalyzing the reaction between caffeic acid and octanol (B41247) in an isooctane (B107328) system researchgate.netrsc.org. Optimization studies using response surface methodology (RSM) have identified optimal conditions for this enzymatic synthesis to achieve high conversion rates researchgate.net.

Table 1: Comparison of Synthetic Methods for Octyl Caffeate

Feature Acid-Catalyzed Esterification mdpi.com Enzymatic Synthesis (Novozym® 435) researchgate.net
Reactants Caffeic acid, 1-octanol Caffeic acid, octanol
Catalyst Sulfuric acid (H₂SO₄) Immobilized lipase (Novozym® 435)
Solvent Not specified (excess 1-octanol) Isooctane
Temperature 100°C 75°C (optimal)
Reaction Time 2 hours 55 hours (optimal)
Yield Not specified ~90% molar conversion (actual)

Octyl Ferulate: Enzymatic methods have been prominently utilized for the synthesis of octyl ferulate. Research has focused on developing a high-temperature, solvent-free system for the esterification of ferulic acid with octanol, catalyzed by Novozym® 435 researchgate.netmdpi.com. This approach is considered environmentally friendly mdpi.compreprints.org. The process was optimized using response surface methodology (RSM), which determined that enzyme amount and reaction temperature were the most significant factors influencing the molar conversion mdpi.comresearchgate.net. The optimal conditions were found to be a reaction temperature of 92.2°C, a reaction time of 72 hours, an enzyme amount of 1831 PLU, and a stir speed of 92.4 rpm, which resulted in a molar conversion of 93.2 ± 1.5% mdpi.compreprints.orgresearchgate.net.

Octyl Methoxycinnamate (OMC): Several synthetic pathways for octyl methoxycinnamate (also known as octinoxate) have been explored.

Esterification/Transesterification: OMC can be synthesized from ethyl p-methoxycinnamate (EPMC), which can be isolated from natural sources like the Kaempferia galanga L. rhizome rasayanjournal.co.in. In the esterification method, EPMC is first hydrolyzed to 4-methoxycinnamic acid (4-MCA) and then reacted with n-octanol rasayanjournal.co.in. The transesterification method involves the direct reaction of EPMC with octanol rasayanjournal.co.inresearchgate.net. A comparison showed that both methods can produce OPMC, with optimal reaction times of 3 hours for esterification and 5 hours for transesterification rasayanjournal.co.in.

Heck Coupling: A process involving the reaction of p-bromoanisole with octyl acrylate (B77674) in an aprotic polar solvent (like DMF, DMAA, or DMSO) has been developed google.comgoogleapis.com. This reaction is carried out in the presence of a base, such as sodium bicarbonate, and a palladium coupling catalyst google.comgoogleapis.com.

Cross-Metathesis: A high-yield (86%) synthesis of octyl methoxycinnamate has been demonstrated via the cross-metathesis of trans-anethole with 2-ethylhexyl acrylate using a nitro-Grela catalyst wikipedia.org.

The synthesis of 1-octyl cyanoacrylate is of interest for its application in medical adhesives. The synthesis is challenging due to the monomer's rapid polymerization in the presence of nucleophiles researchgate.net.

A common synthetic strategy involves a three-stage process researchgate.netgvpress.com:

Preparation of 1-octyl cyanoacetate (B8463686): This intermediate is synthesized via the esterification of cyanoacetic acid with 1-octanol, typically using p-toluene sulphonic acid as a catalyst in a solvent like toluene (B28343) researchgate.netresearchgate.netgvpress.com.

Preparation of poly(1-octyl cyanoacrylate): The 1-octyl cyanoacetate is then condensed with a formaldehyde (B43269) source (e.g., paraformaldehyde or 1,3,5-trioxane) in a Knoevenagel condensation to form a polymer researchgate.netgvpress.com. This step is often conducted in the presence of a basic catalyst like piperidine (B6355638) or potassium carbonate researchgate.net.

Preparation of 1-octyl cyanoacrylate monomer: The final step is the thermal depolymerization ("cracking") of the poly(1-octyl cyanoacrylate) under vacuum researchgate.netgvpress.com. This is performed in the presence of depolymerization catalysts like polyphosphoric acid and polymerization inhibitors such as hydroquinone (B1673460) gvpress.com.

An alternative, more recent method avoids the high temperatures of polymer cracking. This route involves the alkylation of a pre-formed dicyclohexylammonium (B1228976) α-cyanoacrylate salt with an alkylating agent like octyl triflate in a solvent such as dichloromethane (B109758) google.com.

Preparation of Octyl Caffeates, Ferulates, and Methoxycinnamates

Functional Group Modifications of the Oct-2-ynoate Structure

Modifying the functional groups within the oct-2-ynoate molecule, namely the carbon-carbon triple bond and the ester linkage, allows for the creation of a diverse range of new compounds.

The carbon-carbon triple bond in alkynoate esters is a key site for chemical modification, with hydrogenation being a primary transformation. The selective reduction of this group is a subject of significant research.

Studies using ruthenium(II) complexes of tridentate aminophosphine (B1255530) ligands have been conducted on the hydrogenation of various unsaturated esters nih.gov. These catalyst systems have demonstrated the ability to reduce ester functionalities. Significantly, high chemoselectivity for the reduction of an ester group over an alkyne group was observed in the hydrogenation of an alkynoate for the first time nih.govresearchgate.net. This indicates that with the correct choice of catalyst, it is possible to selectively reduce the ester while preserving the triple bond. Conversely, other catalytic systems are designed for the reduction of unsaturated carbon-carbon bonds. The catalytic hydrogenation of alkynes is a well-established method for producing the corresponding alkenes (often with specific stereochemistry, i.e., cis or trans) or fully saturated alkanes, depending on the catalyst and reaction conditions used. This transformation would convert an alkynoate ester into an alkenoate or alkanoate ester, respectively.

Ester Linkage Derivatization: The ester group itself can be modified through reactions like transesterification or reduction.

Transesterification: This reaction involves exchanging the alkyl group of the ester. It has been used in the synthesis of octyl p-methoxycinnamate from ethyl p-methoxycinnamate rasayanjournal.co.inresearchgate.net and in reactions involving octyl dihydrocaffeate and tricaprylin (B1683027) acs.org. This process allows for the synthesis of a variety of esters from a common precursor.

Reduction: The ester functional group can be completely reduced to a primary alcohol. This is typically achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation with specific catalysts, such as ruthenium complexes nih.govacsgcipr.org. This would convert octyl oct-2-ynoate to oct-2-yn-1-ol and 1-octanol.

Alkyl Chain Derivatization: Modifications can also be made to the alkyl chains of the ester. Research into ferulic acid derivatives has shown the synthesis of 4-acetyl alkyl-1,2,3-triazole ferulates. This was achieved by reacting an acetylenic derivative of ferulic acid with various alkyl azides, including octyl azide, using a copper-catalyzed azide-alkyne cycloaddition ('click' reaction) arkat-usa.org. This demonstrates a method for attaching complex heterocyclic moieties to the molecule via the alkyl chain. Other research has focused on the terminal functionalization of long-chain fatty acid derivatives to produce monomers for polyamides and polyesters acs.org.

Hydrogenation of the Triple Bond in Alkynoate Esters

Comparative Studies with Related Alkynoates and Alkyl Esters

To understand the structure-property relationships of this compound and its analogs, researchers conduct comparative studies with related compounds, varying the alkyl chain length or the nature of the unsaturated acid.

Effect of Alkyl Chain Length: The length of the alkyl ester chain can significantly influence a molecule's properties. A study on a series of 1,2,3-triazole ferulates found that the antioxidant activity decreased as the alkyl chain length increased from octyl (C8) to tetradecyl (C14) at lower concentrations arkat-usa.org. In another example, a comparative study of n-alkyl esters of D-glucuronic acid showed that the octyl ester was capable of forming micellar structures at relatively low concentrations, a property dependent on the hydrophobic chain length uliege.be. Similarly, analysis of wax esters in Arabidopsis thaliana revealed that the distribution of alkyl chain lengths in the esters was related to the available pool of free alcohols, indicating a biosynthetic relationship between the two nih.gov.

Effect of the Acid Moiety: The structure of the acid portion of the ester is also critical. A study on the organocatalytic trans phosphinoboration of various internal alkynoate esters (including methyl, ethyl, and t-butyl esters of 2-octynoic acid) compared the reaction yields and selectivities researchgate.net. The results, summarized in the table below, show how the steric bulk of the ester group affects the efficiency of the reaction.

Table 2: Comparative Yields for trans Phosphinoboration of Various 2-Octynoate Esters researchgate.net

Ester Group (R in RC≡CCO₂R') Yield of Z-isomer Z/E Ratio
Methyl 70% >20:1
Ethyl 67% >20:1
Isopropyl 61% >20:1
tert-Butyl 55% >20:1
Phenyl 57% >20:1

These comparative studies are essential for rationally designing molecules with specific physical or biological properties by fine-tuning the structure of either the alcohol or the acid component of the ester.

Structural Analogies with Methyl 2-Octynoate (Folione)

This compound shares a core functional architecture with methyl 2-octynoate, a well-known fragrance ingredient also called Folione. scentree.conih.gov Both molecules are classified as ynoate esters, characterized by a carbon-carbon triple bond (an alkyne group) at the C-2 position relative to the carbonyl group of the ester. thieme-connect.com This α,β-acetylenic ester functionality is the primary determinant of their characteristic reactivity.

The fundamental difference lies in the alcohol-derived portion of the ester. This compound is the ester of oct-2-ynoic acid with octanol, whereas methyl 2-octynoate (Folione) is the ester of the same acid with methanol (B129727). scentree.coscentree.co This results in a significant disparity in the length of the alkyl chain attached to the ester oxygen. The octyl group in this compound is substantially larger and more lipophilic than the methyl group in Folione. chemimpex.comnist.gov This structural variance leads to predictable differences in physical properties such as molecular weight, boiling point, and solubility, while retaining the core chemical reactivity endowed by the acetylenic ester group. chemimpex.comslideshare.net

Table 1: Structural Comparison of this compound and Methyl 2-Octynoate

FeatureThis compoundMethyl 2-Octynoate (Folione)
Molecular FormulaC₁₆H₂₈O₂C₉H₁₄O₂ nist.gov
Molecular Weight252.40 g/mol154.21 g/mol chemimpex.com
Core Functional Groupα,β-Acetylenic Esterα,β-Acetylenic Ester chemimpex.com
Acid MoietyOct-2-ynoic acidOct-2-ynoic acid scentree.co
Alcohol MoietyOctanolMethanol scentree.co
Ester Alkyl GroupOctyl (C₈H₁₇)Methyl (CH₃) nist.gov

Impact of Alkyl Chain Length on Reactivity and Properties

The length of the alkyl chains in an ester molecule, both in the acyl and alcohol portions, significantly influences its physicochemical properties. In the case of ynoate esters like this compound, these effects are multifaceted.

Physical Properties: An increase in the length of the alkyl chain generally leads to a higher boiling point due to stronger van der Waals dispersion forces between the larger molecules. libretexts.org Longer carbon chains also increase the molecule's hydrophobicity, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar organic solvents. slideshare.net The density of linear fatty acid esters tends to decrease as the carbon chain length of the alcohol moiety increases. mdpi.com

Reactivity: The core reactivity of this compound is dictated by the electron-deficient triple bond, which makes it a potent Michael acceptor and a versatile dienophile in cycloaddition reactions. thieme-connect.com While the alkyl chain length does not alter the fundamental types of reactions the acetylenic ester can undergo, it can influence the reaction rates. A longer, bulkier alkyl group, such as the octyl group, can introduce greater steric hindrance around the reactive site compared to a smaller group like a methyl or ethyl group. This steric effect might modulate the approach of nucleophiles or dienes to the triple bond. In some contexts, longer alkyl chains have been shown to result in smaller nanocrystal formation during decomposition reactions, suggesting an influence on material formation processes. rsc.org

Table 2: General Effects of Increasing Alkyl Chain Length in Esters

PropertyEffect of Increasing Alkyl Chain LengthGoverning Principle
Boiling PointIncreasesIncreased van der Waals forces libretexts.org
Melting PointIncreases (for saturated esters)Improved crystal packing and stability mdpi.com
ViscosityIncreasesGreater intermolecular friction
DensityDecreases (for linear alcohols)Increased molecular volume relative to mass mdpi.com
Water SolubilityDecreasesIncreased hydrophobic character slideshare.net
ReactivityMay decrease slightlyPotential for increased steric hindrance at the reactive site

Comparison with Saturated and Unsaturated Octyl Esters

Comparing this compound with its saturated and less unsaturated analogs—octyl octanoate (B1194180) and octyl octenoate, respectively—highlights the profound impact of the type of carbon-carbon bond on the molecule's properties.

Octyl Octanoate: This is the fully saturated analog, containing only carbon-carbon single bonds in its acyl chain. thegoodscentscompany.com As a saturated ester, it is chemically stable, particularly towards oxidation. q8oils.com Its properties, such as a melting point of -18°C and a boiling point around 306-307°C, serve as a baseline for a C16 ester. thegoodscentscompany.comnih.gov

Octyl Octenoate: This ester contains one carbon-carbon double bond (an alkene group). The presence of the double bond makes it an unsaturated ester. Compared to the saturated octyl octanoate, it is more susceptible to oxidation. q8oils.com The geometry of the double bond (cis or trans) can affect its physical properties. Generally, unsaturation lowers the melting point compared to the saturated counterpart. ebi.ac.uk

This compound: This ester contains a carbon-carbon triple bond (an alkyne group), making it a polyunsaturated molecule. The triple bond is a site of high reactivity, significantly different from that of a double bond. thieme-connect.com Acetylenic compounds are generally more reactive than their olefinic counterparts in certain addition reactions. The triple bond also imparts a more linear geometry to that portion of the molecule compared to the kink introduced by a cis-double bond. libretexts.org In terms of stability, the presence of unsaturation, especially a triple bond, renders the molecule prone to oxidation and other reactions not observed in the saturated analog. q8oils.com

Table 3: Property Comparison of C16 Octyl Esters

PropertyThis compound (Alkyne)Octyl Octenoate (Alkene)Octyl Octanoate (Alkane)
Saturation LevelPolyunsaturatedMonounsaturatedSaturated thegoodscentscompany.com
Molecular FormulaC₁₆H₂₈O₂C₁₆H₃₀O₂C₁₆H₃₂O₂ thegoodscentscompany.com
Key Functional Group (Acyl)C≡C (Triple Bond)C=C (Double Bond)C-C (Single Bonds only) libretexts.org
Oxidative StabilityLowModerate q8oils.comHigh q8oils.com
Characteristic ReactivityMichael additions, Cycloadditions thieme-connect.comElectrophilic additionsRelatively inert, Hydrolysis slideshare.net
Boiling PointHigh (Estimated similar to octanoate)High (Slightly lower than octanoate)~306-307 °C nih.gov

Analytical Methodologies for Octyl Oct 2 Ynoate Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating octyl oct-2-ynoate from other volatile components, which is essential for accurate characterization and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. researchgate.net In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer, which then separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

For fragrance allergens, including related compounds like methyl 2-octynoate, headspace-programmed temperature vaporization combined with fast GC-MS has been effectively used for quantification in cosmetic products. chemicalbook.comthegoodscentscompany.com This approach allows for the efficient extraction and injection of volatile compounds while preventing contamination from non-volatile matrix components. nih.gov The use of retention time locking in GC-MS further enhances the reliability of compound identification. europa.eu

Table 1: GC-MS Parameters for Analysis of Related Fragrance Compounds

Parameter Typical Value/Condition
Injection Mode Splitless
Injection Temperature 280 °C
Carrier Gas Helium
Flow Rate Constant flow, e.g., 1.5 mL/min
Oven Temperature Program Initial 40°C, ramped to 320°C

| Column Type | Medium polarity, e.g., (50%-phenyl)-methylpolysiloxane |

This table presents typical parameters used in the GC-MS analysis of complex volatile mixtures, such as those containing fragrance compounds. Specific conditions may be optimized for different sample matrices. mdpi.com

For exceptionally complex mixtures where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. mdpi.comchromatographyonline.com This technique employs two columns with different stationary phases, providing a more detailed separation of co-eluting compounds. gcms.cz When coupled with mass spectrometry (GC×GC-MS), it becomes an invaluable tool for the in-depth analysis of intricate samples like essential oils and perfumes. researchgate.net The enhanced separation power of GCxGC is particularly useful for resolving isomeric compounds that may have very similar mass spectra and retention times in a single-dimension separation. gcms.cz

The primary advantage of GC×GC is its ability to separate components that overlap in a single chromatographic dimension, which is crucial for the accurate identification and quantification of individual compounds in complex matrices like human scent or cosmetic products. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide information about the chemical environment of each atom.

¹H NMR: The ¹H NMR spectrum of a related compound, methyl 2-octynoate, shows characteristic signals for the methyl ester protons and the protons along the alkyl chain. chemicalbook.com For this compound, one would expect distinct signals for the protons of the octyl ester group and the octynoate chain, with chemical shifts influenced by their proximity to the ester and alkyne functionalities.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org For this compound, characteristic peaks for the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, and the various sp³-hybridized carbons of the octyl and pentyl chains would be observed. chemicalbook.com The chemical shifts of these carbons are diagnostic of their specific bonding environment. libretexts.org

Table 2: Predicted NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ester Carbonyl (C=O) N/A ~150-160
Alkyne Carbons (C≡C) N/A ~70-90
Ester Alkoxy CH₂ (O-CH₂) ~4.1 ~65

| Alkyl Chain (CH₂, CH₃) | ~0.8 - 2.3 | ~14 - 40 |

This table provides predicted chemical shift ranges based on typical values for similar functional groups. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. utdallas.edu For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups.

A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the ester group, typically appearing around 1735 cm⁻¹. libretexts.org The carbon-carbon triple bond (C≡C) of the internal alkyne will show a stretching absorption in the range of 2100-2260 cm⁻¹, though this band can be weak for internal alkynes. libretexts.orglibretexts.org The presence of C-H bonds in the alkyl chains will be indicated by stretching vibrations around 2850-3000 cm⁻¹. dummies.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Alkyne C≡C 2100 - 2260 (weak to medium)
Ester C=O ~1735 (strong)
Ester C-O 1000 - 1300 (two bands)

| Alkyl | C-H | 2850 - 3000 |

This table summarizes the expected IR absorption bands for the functional groups present in this compound. libretexts.orglibretexts.orgdummies.com

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. aip.org When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion ([M]⁺) whose mass corresponds to the molecular weight of the compound. docbrown.info

This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and serves as a structural fingerprint. For esters, common fragmentation pathways include cleavage of the C-C bond adjacent to the oxygen and McLafferty rearrangements. libretexts.orgresearchgate.net The analysis of these fragment ions allows for the reconstruction of the original molecule's structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition of the molecule and its fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Advanced Sample Preparation Protocols

The accurate characterization and quantification of this compound in various products, particularly in complex matrices such as cosmetics and consumer goods, necessitate robust and efficient sample preparation methods. Advanced protocols are designed to isolate the target analyte from interfering substances, thereby enhancing the sensitivity and reliability of subsequent analytical measurements.

Accelerated Solvent Extraction for Isolation from Complex Matrices

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. researchgate.netresearchgate.net This method utilizes conventional solvents at elevated temperatures and pressures, which significantly improves the speed and efficiency of the extraction process compared to traditional methods like Soxhlet extraction. researchgate.netamegroups.cn The high pressure keeps the solvent in a liquid state above its boiling point, while the elevated temperature increases the solubility of analytes and decreases the viscosity of the solvent, allowing for better penetration into the sample matrix. amegroups.cn

For fragrance allergens and related compounds like this compound, which are often present in intricate cosmetic formulations, ASE offers a rapid and automated approach to sample preparation. researchgate.netakjournals.com The technique minimizes solvent consumption and reduces extraction time, making it an environmentally friendlier and more efficient choice for routine analysis. researchgate.netresearchgate.net

Research on the extraction of fragrance allergens from leave-on cosmetics has led to the optimization of ASE parameters to maximize recovery. A study developed a method based on solid-phase dispersion combined with PLE (SPD-PLE) for the analysis of 26 fragrance allergens. researchgate.netnih.gov The optimization of variables such as temperature, solvent composition, and extraction time is crucial for achieving high extraction efficiency. For instance, a temperature of 120°C and an extraction time of 15 minutes using a hexane/acetone mixture were identified as optimal conditions for extracting a range of fragrance allergens from cosmetic samples. nih.gov

The selection of the extraction solvent and any dispersing agents is critical and depends on the polarity of the target analyte and the nature of the sample matrix. In one study, a mixture of n-hexane and ethyl acetate (B1210297) was effectively used to extract volatile components from plant material. amegroups.cnresearchgate.net

Table 1: Example of Optimized ASE Parameters for Fragrance Allergen Extraction from Cosmetics

Parameter Optimized Value Source
Extraction Temperature 120 °C nih.gov
Extraction Time 15 minutes nih.gov
Solvent Hexane/Acetone nih.gov
Dispersing Sorbent Florisil nih.gov
Pressure 1500 psi (10.3 MPa) amegroups.cn
Static Cycles 3 amegroups.cn

These optimized conditions ensure the exhaustive extraction of analytes like this compound from complex matrices, preparing the sample for subsequent analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov

Optimized Liquid-Liquid Extraction for Analytical Purposes

Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comresearchgate.net It is a common method for the extraction of fragrance allergens from cosmetic and personal care products. mdpi.com The efficiency of LLE depends on several factors, including the choice of extraction solvent, the solvent-to-sample volume ratio, pH of the aqueous phase, and mixing time. scielo.br

The optimization of LLE protocols is essential to achieve high recovery rates and clean extracts for sensitive analytical instrumentation. For multi-analyte methods, the challenge lies in finding a solvent that can efficiently extract a broad range of target substances with varying polarities. nih.gov Dichloromethane (B109758) has been successfully employed as an extraction solvent in a multi-analyte method for substances migrating from food contact materials, demonstrating its versatility. nih.gov The selection of the organic solvent is crucial; it should be immiscible with the sample solution, have a high affinity for the target analyte, and be compatible with the subsequent analytical technique, such as GC-MS. scioninstruments.comnih.gov

In the context of analyzing ester-containing compounds, LLE is a standard procedure. For example, a study focusing on the bioanalysis of an ester drug in human plasma utilized LLE for sample cleanup. nih.gov The process often involves mixing the sample with a suitable organic solvent, followed by separation of the two layers. scioninstruments.com To improve the separation of the phases and increase extraction efficiency, techniques such as adding salt to the aqueous phase (salting out) or adjusting the pH can be employed. nih.gov

A variation of the technique, LLE with low-temperature partitioning (LLE-LTP), involves freezing the aqueous phase after homogenization, which allows the liquid organic phase containing the analytes to be easily decanted. scielo.br This modification can simplify the extraction process and improve analyte recovery. scielo.br

Table 2: Key Parameters for Optimization of a Liquid-Liquid Extraction Protocol

Parameter Description Considerations Source
Extraction Solvent The organic solvent used to extract the analyte from the aqueous sample. Polarity, analyte solubility, immiscibility with sample matrix, volatility for easy removal, and compatibility with the analytical instrument. Dichloromethane and various ethers are common choices. scioninstruments.comnih.govchemrxiv.org
Solvent/Sample Ratio The volumetric ratio of the extraction solvent to the sample. Affects extraction efficiency and analyte concentration factor. Ratios like 1:1 or 2:1 (solvent:sample) are often evaluated. scielo.br
pH of Aqueous Phase The pH of the sample solution. Can be adjusted to suppress the ionization of acidic or basic analytes, increasing their partitioning into the organic phase. nih.gov
Salting-Out Effect Addition of a salt (e.g., NaCl) to the aqueous phase. Decreases the solubility of organic analytes in the aqueous phase, thereby enhancing their transfer to the organic solvent. nih.govresearchgate.net
Extraction Time/Mixing The duration and method of agitation to facilitate analyte transfer between phases. Sufficient time and vigorous mixing (e.g., vortexing) are needed to reach equilibrium. amegroups.cn

By systematically optimizing these parameters, LLE can be tailored to provide a simple, cost-effective, and efficient method for the isolation and pre-concentration of this compound from liquid samples prior to instrumental analysis. scielo.br

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